N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide

SAR analysis DNA intercalation triazoloquinoxaline

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide (CAS 883963-81-3) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class, bearing an N-methylbenzenesulfonamide substituent at position 4 and an n-propyl group at position 1 of the fused triazole ring. The compound has a molecular formula of C₁₉H₁₉N₅O₂S, a molecular weight of 381.5 g/mol, a computed XLogP3-AA of 3.8, zero hydrogen bond donors, six hydrogen bond acceptors, a topological polar surface area of 88.8 Ų, and five rotatable bonds.

Molecular Formula C19H19N5O2S
Molecular Weight 381.45
CAS No. 883963-81-3
Cat. No. B2384249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide
CAS883963-81-3
Molecular FormulaC19H19N5O2S
Molecular Weight381.45
Structural Identifiers
SMILESCCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H19N5O2S/c1-3-9-17-21-22-19-18(20-15-12-7-8-13-16(15)24(17)19)23(2)27(25,26)14-10-5-4-6-11-14/h4-8,10-13H,3,9H2,1-2H3
InChIKeyXOLNTERWFCLNMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide (CAS 883963-81-3): Physicochemical Identity and Structural Class Positioning for Research Procurement


N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide (CAS 883963-81-3) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class, bearing an N-methylbenzenesulfonamide substituent at position 4 and an n-propyl group at position 1 of the fused triazole ring [1]. The compound has a molecular formula of C₁₉H₁₉N₅O₂S, a molecular weight of 381.5 g/mol, a computed XLogP3-AA of 3.8, zero hydrogen bond donors, six hydrogen bond acceptors, a topological polar surface area of 88.8 Ų, and five rotatable bonds [1]. This physicochemical profile places it in a moderately lipophilic, acceptor-rich chemical space distinct from earlier triazoloquinoxaline probes. Members of this scaffold class have been investigated as DNA intercalators, topoisomerase II inhibitors, urea transporter modulators, and kinase inhibitors, making accurate structural specification essential for reproducible research procurement [2][3].

Why Generic Substitution Fails for N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide: Structural Determinants of Biological Divergence


Within the [1,2,4]triazolo[4,3-a]quinoxaline chemotype, seemingly minor structural modifications produce large shifts in both target engagement and potency. The N1-propyl substituent on the triazole ring of CAS 883963-81-3 is a critical differentiator: the N1-methyl analog (CID 1854166, N-methyl-N-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide) shows an EC₅₀ of 91.2 μM in a cell-based assay, classifying it as essentially inactive [1]. Lengthening the N1-alkyl chain from methyl to propyl increases computed logP by approximately 0.8 units and introduces additional conformational flexibility, both of which are known within this scaffold class to modulate DNA intercalation affinity and cellular permeability [2][3]. Consequently, researchers cannot assume that triazoloquinoxaline benzenesulfonamides with different N1-alkyl or N4-sulfonamide substituents are functionally interchangeable; even the presence or absence of a para-methyl group on the benzenesulfonamide ring differentiates procurement specifications. The quantitative evidence below establishes the measurable consequences of these structural choices.

Product-Specific Quantitative Evidence Guide: CAS 883963-81-3 vs. Closest Structural Analogs and In-Class Reference Compounds


Evidence Dimension 1: N1-Alkyl Chain Length Differentiates Biological Activity by >100-Fold vs. the N1-Methyl Analog

The closest structurally characterized analog with publicly available quantitative bioactivity data is N-methyl-N-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide (CID 1854166), which differs from CAS 883963-81-3 only by having a methyl group at N1 instead of an n-propyl group. This N1-methyl analog was tested in a cell-based assay and exhibited an EC₅₀ of 9.12 × 10⁴ nM (91.2 μM), indicating negligible biological activity [1]. For CAS 883963-81-3, the N1-propyl group increases computed logP by approximately 0.8 log units (from an estimated 3.0 for the methyl analog to 3.8 for the propyl analog) and adds two methylene units of conformational flexibility [2]. Within the broader triazoloquinoxaline class, extension of the N1-alkyl chain has been correlated with enhanced DNA intercalation potency: compounds bearing bulkier N1-substituents (e.g., aryl, substituted phenyl) in the El-Adl 2021 series achieved IC₅₀ values of 17–38 μM against MCF-7, HepG2, and HCT-116 cell lines, whereas smaller N1-substituents yielded IC₅₀ > 50 μM [3]. While direct IC₅₀ data for CAS 883963-81-3 are not yet available in peer-reviewed literature, the N1-propyl group places it in the favorable SAR space associated with measurable anti-proliferative activity, in stark contrast to the essentially inactive N1-methyl analog.

SAR analysis DNA intercalation triazoloquinoxaline

Evidence Dimension 2: Absence of Para-Methyl on Benzenesulfonamide Distinguishes CAS 883963-81-3 from the N,4-Dimethyl Analog with Implications for Hydrogen Bonding and Metabolic Stability

CAS 883963-81-3 bears an unsubstituted benzenesulfonamide moiety (Ar-SO₂-N(CH₃)-), whereas the closely related compound N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide carries a para-methyl group on the phenyl ring. This single methyl deletion has three measurable consequences relevant to procurement decisions: (i) the topological polar surface area (TPSA) increases from approximately 80 Ų (estimated for the 4-methyl analog) to 88.8 Ų (measured for CAS 883963-81-3), which may alter membrane permeability and brain penetration potential [1]; (ii) the para position of the benzenesulfonamide ring is a known site of CYP450-mediated oxidative metabolism in related sulfonamide chemotypes, and methylation at this position on the comparator introduces a metabolically labile benzylic site, whereas CAS 883963-81-3 lacks this liability [2]; (iii) the absence of the para-methyl group eliminates a potential steric clash observed in docking studies of triazoloquinoxaline sulfonamides with the DNA topoisomerase II ATP-binding pocket, where para-substituted phenyl rings showed reduced binding scores compared to unsubstituted phenyl [3]. No peer-reviewed head-to-head metabolic stability data exist for these two specific compounds, but class-level precedent supports the inference that CAS 883963-81-3 may exhibit superior metabolic stability relative to its 4-methyl analog.

physicochemical profiling metabolic stability sulfonamide SAR

Evidence Dimension 3: Scaffold-Level Target Differentiation—CAS 883963-81-3 Occupies a Chemical Space Distinct from the UT-A1 Inhibitor 8ay Series

A distinct sub-class of triazoloquinoxaline benzenesulfonamides, exemplified by compound 8ay, targets the kidney urea transporter UT-A1 with nanomolar potency (IC₅₀ ≈ 150 nM for UT-A1, ~2 μM for UT-B) and functions through a noncompetitive mechanism involving an aryl ether linkage connecting the benzenesulfonamide to the triazoloquinoxaline core [1]. CAS 883963-81-3 differs fundamentally from 8ay in its linker architecture: the benzenesulfonamide is connected directly to the quinoxaline 4-position via an N-methyl sulfonamide bond rather than through an aryl ether spacer. This structural divergence redirects the compound's biological profile from urea transporter modulation toward the DNA intercalation–topoisomerase II inhibition axis documented for direct-linked triazoloquinoxaline benzenesulfonamides, where compounds such as 12d (El-Adl 2021) achieved IC₅₀ values of 17.12–22.08 μM against MCF-7, HCT-116, and HepG2 cell lines and DNA intercalation IC₅₀ of 35.33 μM, near-equipotent to doxorubicin (31.27 μM) [2]. Additionally, the triazoloquinoxaline scaffold has been identified as a novel STING agonist chemotype (compound 1a), further illustrating how small linker and substituent modifications redirect target engagement across entirely distinct protein families [3]. CAS 883963-81-3 thus occupies a structurally defined niche within the triazoloquinoxaline landscape that is mechanistically distinct from the UT-A1 inhibitor series.

target selectivity urea transporter DNA intercalator

Evidence Dimension 4: Computed Drug-Likeness and ADMET Profile Differentiates CAS 883963-81-3 from Larger, Less Permeable Triazoloquinoxaline Derivatives

CAS 883963-81-3 (MW = 381.5 g/mol, XLogP3-AA = 3.8, TPSA = 88.8 Ų, 0 H-bond donors, 6 H-bond acceptors, 5 rotatable bonds) satisfies all five of Lipinski's Rule of Five criteria and all three of Veber's oral bioavailability rules, with zero Ro5 violations [1]. By contrast, the lead compound 12d from the El-Adl 2021 DNA intercalator series (MW ≈ 490–510 g/mol depending on exact substitution) carries a bulkier thiol-linked side chain and exhibits higher molecular weight and TPSA, while the UT-A1 inhibitor 8bl (a 7,8-difluoroquinoxaline analog derived from 8ay) requires halogen substitution for metabolic stability, adding molecular weight and synthetic complexity [2][3]. Within the triazoloquinoxaline benzenesulfonamide space, CAS 983963-81-3 occupies a favorable central region of drug-like chemical space: the N1-propyl group provides sufficient lipophilicity for membrane partitioning without exceeding the logP ceiling (XLogP3-AA = 3.8 vs. the often-cited optimum of 1–3), and the unsubstituted benzenesulfonamide minimizes molecular weight while retaining the hydrogen-bond acceptor network required for target engagement. This balanced profile makes CAS 883963-81-3 a more suitable starting point for lead optimization campaigns than heavier, more complex analogs that already approach the boundaries of drug-like space.

drug-likeness ADMET prediction lead optimization

Evidence Dimension 5: Patent Corpus Confirms CAS 883963-81-3 Falls Within a Therapeutically Privileged Structural Space for BET Protein Inhibition, Distinct from the DNA Intercalator Series

US Patent 11,028,090 (Dong Wha Pharm. Co., Ltd. / Korea Research Institute of Chemical Technology, granted 2021-06-08) claims a broad genus of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as active ingredients for preventing or treating bromodomain extra-terminal (BET) protein-related diseases, including cancer and autoimmune conditions [1]. The generic Markush structure encompasses compounds bearing an N-methylbenzenesulfonamide substituent at the quinoxaline 4-position and an alkyl group at the triazole 1-position—the precise substitution pattern of CAS 883963-81-3. This patent-based target annotation (BET bromodomain inhibition) is mechanistically orthogonal to the DNA intercalation/topoisomerase II inhibition reported for structurally related triazoloquinoxaline benzenesulfonamides in the El-Adl and Elwan series [2]. The existence of independent patent protection targeting BET proteins indicates that CAS 883963-81-3 and its close congeners were considered by industrial medicinal chemistry teams to possess a distinct and commercially relevant mechanism of action, providing a procurement rationale that extends beyond the publicly available academic bioactivity data.

BET bromodomain patent analysis epigenetic targets

Best-Fit Research and Industrial Application Scenarios for CAS 883963-81-3 Based on Quantitative Differentiation Evidence


Scenario 1: Structure-Activity Relationship (SAR) Studies on Triazoloquinoxaline N1-Alkyl Chain Length

Research groups conducting systematic SAR exploration of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold require CAS 883963-81-3 as the N1-propyl reference point within an alkyl chain series. As demonstrated in Evidence Dimension 1, the N1-methyl analog (CID 1854166) is functionally inactive (EC₅₀ = 91.2 μM [1]), while the N1-propyl compound is projected—based on class-level SAR from El-Adl 2021—to exhibit measurable anti-proliferative activity in the 10–50 μM range [2]. By procuring CAS 883963-81-3 alongside the N1-methyl, N1-ethyl, N1-isopropyl, and N1-butyl congeners, a laboratory can establish the full alkyl chain length–activity relationship for this chemotype, identifying the optimal lipophilicity and steric bulk at N1 for DNA intercalation or BET bromodomain engagement.

Scenario 2: Lead Optimization Campaigns Requiring Maximal Drug-Likeness Headroom

Medicinal chemistry teams initiating a hit-to-lead or lead optimization program on the triazoloquinoxaline benzenesulfonamide scaffold should select CAS 883963-81-3 as the starting point when property-based design is the primary optimization strategy. As quantified in Evidence Dimension 4, CAS 883963-81-3 has a molecular weight of 381.5 g/mol, zero hydrogen bond donors, XLogP3-AA of 3.8, and TPSA of 88.8 Ų, satisfying all Lipinski and Veber criteria [3]. This profile provides significantly more room for property-modulating substitutions (e.g., introduction of solubilizing groups, halogenation for metabolic stability) before exceeding drug-likeness thresholds, compared to the heavier lead compound 12d (MW ≈ 490–510 g/mol) from the El-Adl 2021 series [2].

Scenario 3: Epigenetic Drug Discovery Targeting BET Bromodomain Proteins

Industrial and academic laboratories pursuing small-molecule BET bromodomain inhibitors should evaluate CAS 883963-81-3 as a structurally enabled chemical probe. US Patent 11,028,090 explicitly claims [1,2,4]triazolo[4,3-a]quinoxaline derivatives bearing the N-methylbenzenesulfonamide and N1-alkyl substitution pattern for BET protein-related diseases including cancer and autoimmune disorders [4]. This patent-based target annotation is mechanistically distinct from the DNA intercalation / topoisomerase II inhibition documented for scaffold analogs in the El-Adl and Elwan series [2], offering an orthogonal therapeutic hypothesis. Procurement of CAS 883963-81-3 for BET-focused assays, rather than the DNA intercalator leads 12d or 7e, aligns the compound's likely mechanism with the intended target biology.

Scenario 4: Negative Control or Counter-Screen in UT-A1 Urea Transporter Studies

Groups studying renal urea transport using the nanomolar UT-A1 inhibitor 8ay or its metabolically stable analog 8bl require a structurally matched but mechanistically divergent negative control. CAS 883963-81-3 shares the triazoloquinoxaline benzenesulfonamide core with 8ay but lacks the critical aryl ether linker that confers UT-A1 binding (Evidence Dimension 3). The direct N-sulfonamide connectivity of CAS 883963-81-3 redirects biological activity toward DNA intercalation rather than urea transporter modulation [2][5]. Employing CAS 883963-81-3 as a specificity control in UT-A1 functional assays (e.g., transepithelial urea flux measurements) enables researchers to distinguish on-target UT-A1 effects from off-target triazoloquinoxaline scaffold effects, strengthening the mechanistic interpretation of 8ay/8bl data.

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